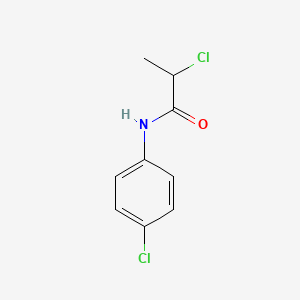
2-chloro-N-(4-chlorophenyl)propanamide
Descripción general
Descripción
2-chloro-N-(4-chlorophenyl)propanamide is an organic compound with the molecular formula C9H9Cl2NO. It has a molecular weight of 218.08 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-chlorophenyl)propanamide consists of a propanamide backbone with a chlorine atom on the second carbon and a 4-chlorophenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
2-chloro-N-(4-chlorophenyl)propanamide is a solid compound. Its InChI code is 1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Crystal Growth
Research into 2-chloro-N-(4-chlorophenyl)propanamide and related compounds has highlighted their potential in the field of organic electro-optic and nonlinear optical materials. Studies have demonstrated the synthesis and crystal growth of N-(2-chlorophenyl)-(1-propanamide), a compound with similar structure, through the slow evaporation technique. These crystals exhibit significant second harmonic generation (SHG), a key property for nonlinear optical applications, suggesting that related compounds like 2-chloro-N-(4-chlorophenyl)propanamide may also possess desirable optical characteristics. This research opens avenues for the use of these compounds in electro-optic devices and laser technology (Prabhu & Rao, 2000), (Prabhu et al., 2001).
Structural and Optical Characterization
Further investigations into the properties of N-(2 chlorophenyl)-(1-propanamide) have provided detailed insights into its structural, dielectric, and optical properties. These studies have established the crystal's monoclinic system and have conducted comprehensive analyses including FT-IR, FT-Raman, UV–Vis spectral studies, and laser damage threshold studies. Such research underlines the importance of understanding the fundamental properties of these compounds, which could be critical for optimizing their performance in various applications (Srinivasan et al., 2006).
Antimicrobial Properties
A distinct line of research has explored the synthesis of arylsubstituted halogen(thiocyanato)amides, including compounds with structural similarities to 2-chloro-N-(4-chlorophenyl)propanamide, for their antimicrobial properties. This work demonstrates the potential for such compounds to be developed into new antimicrobial agents, offering a novel approach to combating bacterial and fungal infections (Baranovskyi et al., 2018).
Synthesis and Characterization for Medicinal Chemistry
The synthesis and characterization of chlorine-containing derivatives, like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, have been reported. This research not only adds to the chemical knowledge of such compounds but also suggests their potential utility in the development of new pharmaceuticals. The detailed analysis using NMR, UV, and mass spectrometry provides a foundation for further exploration of their biological activities (Manolov et al., 2022).
Propiedades
IUPAC Name |
2-chloro-N-(4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARDKNUATHUMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284081 | |
| Record name | 2-Chloro-N-(4-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorophenyl)propanamide | |
CAS RN |
21262-05-5 | |
| Record name | 2-Chloro-N-(4-chlorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21262-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(4-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



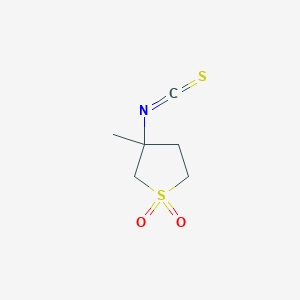
![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
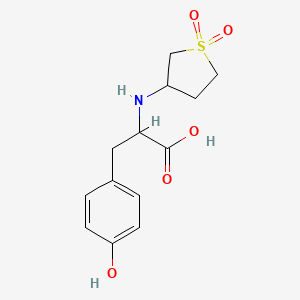
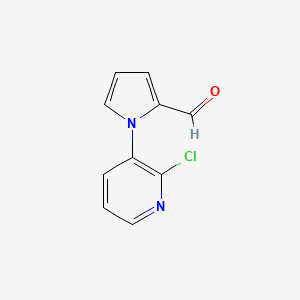
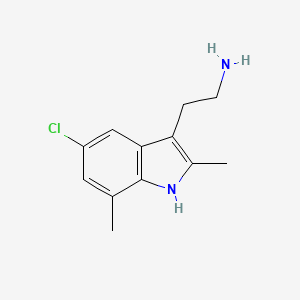
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
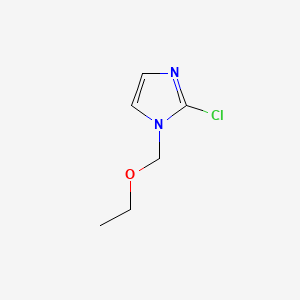
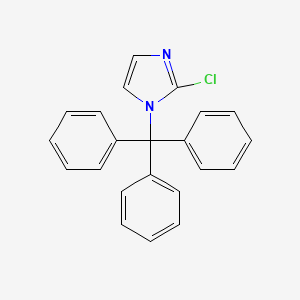
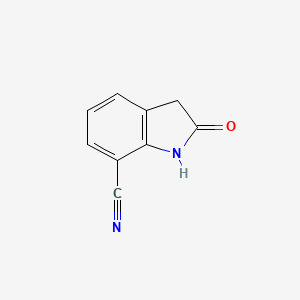
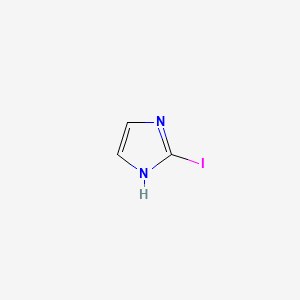
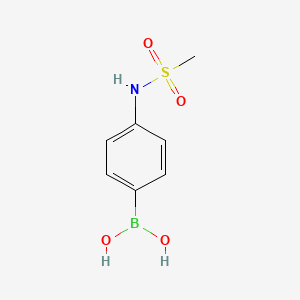
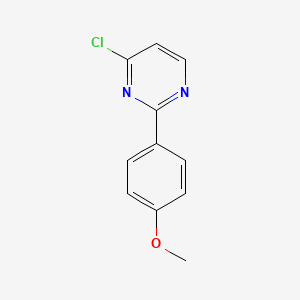
![2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-](/img/structure/B1350201.png)
![2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B1350203.png)